molecular formula C23H21ClN2O2S B11354967 5-chloro-3,6-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide

Cat. No.: B11354967
M. Wt: 424.9 g/mol
InChI Key: HHYILYRFUBOBOO-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,6-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-chloro-3,6-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: A simpler analog lacking the thiazole ring and the 4-methylphenyl substituent.

    3,6-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide: A similar compound without the chloro substituent.

Uniqueness

The uniqueness of 5-chloro-3,6-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the thiazole ring and the 4-methylphenyl substituent, in particular, may enhance its biological activity and make it a valuable compound for research and development.

Properties

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H21ClN2O2S/c1-13-4-6-16(7-5-13)23-26-17(12-29-23)8-9-25-22(27)21-15(3)18-11-19(24)14(2)10-20(18)28-21/h4-7,10-12H,8-9H2,1-3H3,(H,25,27)

InChI Key

HHYILYRFUBOBOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Origin of Product

United States

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